molecular formula C8H15NO4 B040350 Alexine CAS No. 116174-63-1

Alexine

Cat. No.: B040350
CAS No.: 116174-63-1
M. Wt: 189.21 g/mol
InChI Key: AIQMLBKBQCVDEY-DWOUCZDBSA-N
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Chemical Reactions Analysis

Types of Reactions

Alexine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while substitution reactions can produce halogenated or alkylated derivatives .

Biological Activity

Alexine is a naturally occurring polyhydroxylated pyrrolizidine alkaloid primarily isolated from the plant Alexa leiopetala. This compound has garnered significant attention due to its diverse biological activities, including antiviral properties, particularly against HIV, and its potential as a glycosidase inhibitor. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound's unique structure features a hydroxymethyl branch at the C-3 position of the pyrrolizidine skeleton, distinguishing it from other pyrrolizidine alkaloids. Its molecular formula is C11H15NC_{11}H_{15}N with a characteristic bicyclic structure that contributes to its biological activity.

Antiviral Activity

This compound exhibits significant antiviral properties, particularly against HIV. Research indicates that it inhibits the activity of glycosidases, which are crucial for the glycosylation process of HIV proteins. This inhibition reduces the fusion of HIV with host cells, thereby limiting viral replication.

  • Case Study : A study by Taylor et al. demonstrated that this compound and other polyhydroxylated alkaloids could inhibit HIV activity at concentrations ranging from 0.1 to 10 mM. The inhibition was linked to reduced syncytium formation in infected cells, which is critical for viral spread .
CompoundSourceIC50 (mM)Activity Type
This compoundAlexa leiopetala0.1-10Anti-HIV
AustralineCastanospermum australe0.1-10Anti-HIV

Glycosidase Inhibition

This compound's role as a glycosidase inhibitor has been well-documented. It acts by mimicking sugar structures, thus interfering with enzyme activity.

  • Research Findings : Studies have shown that this compound inhibits various glycosidases involved in carbohydrate metabolism, which may have implications for developing treatments for conditions like diabetes and other metabolic disorders .

Synthesis and Structural Analysis

The synthesis of this compound has been explored extensively due to its potential applications in pharmacology. Various synthetic routes have been developed, highlighting the compound's complexity and the need for efficient methodologies.

  • Synthesis Methodologies : A notable approach involves a highly stereoselective [3+2] annulation reaction that facilitates the construction of the polyhydroxylated pyrrolidine subunit efficiently compared to traditional carbohydrate-based methods .

Toxicological Considerations

While this compound shows promising biological activities, it is essential to consider its toxicological profile. Pyrrolizidine alkaloids are known for their hepatotoxic effects; therefore, understanding the safety profile of this compound is crucial for its therapeutic application.

  • Toxicity Studies : Research indicates that while many pyrrolizidine alkaloids can be toxic, specific structural modifications in compounds like this compound may reduce these risks. Ongoing studies aim to elucidate these relationships further .

Properties

IUPAC Name

(1R,2R,3R,7S,8S)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5+,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQMLBKBQCVDEY-DWOUCZDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(C(C(C2C1O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2[C@@H]([C@H]([C@@H]([C@@H]2[C@H]1O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151306
Record name Alexine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116174-63-1
Record name Alexine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116174-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alexine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116174631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alexine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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